4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
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Description
4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C23H26O3S and its molecular weight is 382.52. The purity is usually 95%.
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Scientific Research Applications
Stereodirecting Elements in Cyclisation Reactions
Stereoselective cyclisations involving similar compounds have been explored to produce enantiomerically pure bicyclic sulfones and sulfoxides. These reactions proceed via planar ester enol(ate) intermediates, demonstrating the compound's role in facilitating stereoselective synthesis (Betts et al., 1999).
Reaction with Thiols
Reactions of aziridinecarboxylic acids with thiols, producing β-amino acid derivatives, exemplify the compound's utility in synthesizing sulfur-substituted amino acids, which are valuable in peptide synthesis (Hata & Watanabe, 1987).
Catalysis in Synthesis
The compound has been implicated in catalytic processes, such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting its potential as a recyclable catalyst in organic synthesis (Tayebi et al., 2011).
Xenobiotic Degradation
A study on Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid, reveals potential environmental applications for compounds involving sulfanyl groups, indicating their role in bioremediation and xenobiotic degradation pathways (Hegedűs et al., 2017).
Radical Cyclization in Heterocycle Synthesis
Radical cyclization reactions involving sulfanyl radicals present methodologies for constructing cyclic β-amino acids, demonstrating the compound's utility in creating complex heterocyclic structures (Miyata et al., 2002).
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O3S/c1-16-7-13-20(14-8-16)27-22(23(25)26)15-21(24)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h7-14,17,22H,2-6,15H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUXOCQSJAEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)C3CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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